(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester
Description
Properties
IUPAC Name |
benzyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRZWZDILASFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696499 | |
| Record name | Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-95-3 | |
| Record name | Carbamic acid, [1-[(benzyloxy)carbamoyl]-2-hydroxyethyl]-, benzyl ester, DL- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26048-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Protection Strategies
The compound’s structure involves two carbamate groups: one benzyl ester and one benzyloxycarbamoyl moiety. A standard approach employs benzyl chloroformate (Cbz-Cl) to install these protecting groups. For instance, in analogous syntheses, primary amines are treated with Cbz-Cl under basic conditions to form N-benzyloxycarbonyl (Cbz) intermediates .
In the case of (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester, the hydroxyethylamine backbone likely originates from a β-amino alcohol precursor. This intermediate undergoes sequential Cbz protections:
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First Protection : The primary amine reacts with Cbz-Cl in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or pyridine to form the benzyl carbamate .
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Second Protection : The hydroxyl group is converted to a benzyloxycarbamoyl moiety via reaction with benzyloxy isocyanate or a chloroformate derivative .
Key Reaction Conditions :
-
Solvents: DCM, THF, or ethyl acetate.
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Bases: TEA, pyridine, or 4-methylmorpholine.
Reduction of Chloroketone Intermediates
Chloroketones serve as precursors for hydroxyethyl groups through borohydride reduction. A patented method for related compounds describes the synthesis of N-protected chloroketones, such as N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone, which is reduced with sodium borohydride (NaBH4) in ethanol at −10°C to 25°C .
For the target compound:
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Chloroketone Synthesis : A protected amino acid (e.g., Cbz-alanine) undergoes chlorination at the α-position using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
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Reduction : The chloroketone intermediate is treated with NaBH4 in methanol or ethanol, yielding the β-hydroxyethylamine derivative .
Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | SOCl2, DCM | 0°C, 2 h | 85–90% |
| Reduction | NaBH4, EtOH | −10°C, 1 h | 75–80% |
This method aligns with the reduction of tert-butyl (1-cyclohexyl-2-oxoethyl)carbamate to its hydroxyethyl analog using NaBH4 .
Racemic Synthesis Considerations
The (R,S) designation indicates a racemic mixture, suggesting the synthetic route lacks stereochemical control. Key strategies include:
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Achiral Starting Materials : Using racemic or non-chiral precursors.
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Non-Stereoselective Reduction : NaBH4 reduces ketones without inducing chirality, yielding diastereomeric alcohols .
For example, the synthesis of (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate employs chiral starting materials , whereas the target compound’s racemic form likely skips enantioselective steps.
Comparative Analysis of Methods
The table below evaluates the feasibility of each method:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carbamate Protection | High selectivity for amine protection | Requires anhydrous conditions | 70–85% |
| Chloroketone Reduction | Straightforward reduction step | Chloroketone synthesis hazardous | 75–80% |
| Epoxide Aminolysis | Versatile for ring-opening reactions | Multi-step pathway | 60–70% |
Chemical Reactions Analysis
Types of Reactions
(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is instrumental in:
- Developing new synthetic methodologies.
- Studying reaction mechanisms.
Biology
Biologically, (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester is employed to:
- Investigate enzyme-substrate interactions.
- Model protein-ligand binding behaviors.
Case Study : In research focusing on butyrylcholinesterase (BChE), the compound has shown potential as an enzyme inhibitor, which is significant in neurodegenerative disease contexts like Alzheimer's disease.
Medicine
In medicinal chemistry, the compound is under investigation for:
- Developing drugs targeting specific enzymes or receptors.
- Potential therapeutic applications due to its structural properties.
Example Application : The benzyloxy and carbamoyl groups facilitate binding to active sites of enzymes, enhancing inhibition efficacy.
Industry
Industrially, it plays a role in:
- The production of pharmaceuticals and fine chemicals.
- Serving as an intermediate in various synthetic routes due to its unique chemical properties.
The biological activity is primarily linked to its role as an enzyme inhibitor , particularly against butyrylcholinesterase. The interaction dynamics suggest competitive or non-competitive inhibition mechanisms, making it a candidate for further therapeutic exploration.
Mechanism of Action
The mechanism of action of (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and carbamoyl group play crucial roles in binding to these targets, while the hydroxyethyl group may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and biological activities of the target compound with its analogs:
Key Observations
Structural Influence on Physicochemical Properties: Compounds with extended ethoxy chains (e.g., ) exhibit higher hydrophilicity, whereas chlorohexyloxy derivatives () are more lipophilic, impacting membrane permeability. Hydroxyimino and hydroxymethyl groups () enhance hydrogen-bonding capacity, influencing solubility and metabolic stability.
Biological Relevance :
- The target compound’s hydroxyethyl group provides a balance between hydrophilicity and steric bulk, making it a versatile scaffold for protease inhibitors (e.g., HIV-1 ).
- Complex analogs like demonstrate the importance of stereochemistry and peptide-like backbones in antiviral activity.
Synthetic Utility :
Biological Activity
(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester, with the CAS number 26048-95-3, is a versatile compound utilized in various fields, including medicinal chemistry and biological research. Its unique structural features, including a benzyloxy group and a hydroxyethyl moiety, contribute to its biological activity, particularly its role as an enzyme inhibitor.
- Molecular Formula : C₁₈H₂₀N₂O₅
- Molecular Weight : 344.36 g/mol
- Purity : ≥90%
The compound's structure allows for interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester primarily involves its interaction with enzymes such as butyrylcholinesterase (BChE). The benzyloxy and carbamoyl groups are critical for binding to the active sites of these enzymes, facilitating inhibition through competitive or non-competitive mechanisms. This interaction is significant in the context of neurodegenerative diseases like Alzheimer's, where BChE plays a role in cholinergic dysfunction.
Inhibition of Butyrylcholinesterase
Research has demonstrated that compounds similar to (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester can effectively inhibit BChE. For example, studies indicate that certain carbamate derivatives exhibit high selectivity for BChE over acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
| Compound | Inhibition Constant (KC) | Selectivity |
|---|---|---|
| (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester | TBD | High |
| Tetrahydroquinazoline-based inhibitors | 14.3 nM (BChE) | Moderate |
Cytotoxicity and Antimicrobial Activity
In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For instance, some derivatives showed moderate cytotoxic effects against A549 lung cancer cells, indicating potential as anticancer agents . Furthermore, antimicrobial assays revealed that certain benzyl carbamate derivatives possess significant antibacterial and antifungal properties .
Case Study 1: Inhibition of BChE
A study focusing on the synthesis and evaluation of new carbamate derivatives found that compounds with a benzyloxy moiety demonstrated enhanced inhibitory effects on BChE compared to their non-benzylated counterparts. The structure-activity relationship highlighted the importance of the benzyloxy group in achieving effective enzyme inhibition .
Case Study 2: Anticancer Activity
Another investigation into phenylcinnamide derivatives revealed that specific modifications led to increased potency against A549 cells. The study emphasized the role of structural features similar to those in (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester in mediating biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
